molecular formula C23H21NO5 B11083374 3-(3,4-diethoxyphenyl)-2-nitro-3H-benzo[f]chromene

3-(3,4-diethoxyphenyl)-2-nitro-3H-benzo[f]chromene

Cat. No.: B11083374
M. Wt: 391.4 g/mol
InChI Key: BZZSKRSKMWRVNT-UHFFFAOYSA-N
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Description

2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER typically involves multiple steps, starting with the preparation of the core chromen structure. The synthetic route may include nitration, etherification, and other organic reactions under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chromen ring can participate in reduction reactions, potentially altering its electronic properties.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER exerts its effects would depend on its interaction with molecular targets. For instance, if it acts as an inhibitor or activator of specific enzymes, the pathways involved would be crucial to understanding its biological activity.

Comparison with Similar Compounds

Similar compounds to 2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER include other chromen derivatives and nitro-substituted aromatic compounds. What sets this compound apart is its specific combination of functional groups, which may confer unique properties and reactivity. Examples of similar compounds include:

  • 2-Nitro-3H-benzofuran derivatives
  • Ethoxy-substituted aromatic ethers
  • Chromen-based compounds with various substituents

This detailed overview provides a comprehensive understanding of 2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-2-nitro-3H-benzo[f]chromene

InChI

InChI=1S/C23H21NO5/c1-3-27-21-12-10-16(13-22(21)28-4-2)23-19(24(25)26)14-18-17-8-6-5-7-15(17)9-11-20(18)29-23/h5-14,23H,3-4H2,1-2H3

InChI Key

BZZSKRSKMWRVNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OCC

Origin of Product

United States

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